molecular formula C20H22N2O5S B11147194 Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11147194
M. Wt: 402.5 g/mol
InChI Key: WDNBJHBZYXMWAH-UHFFFAOYSA-N
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Description

This compound belongs to the 2-aminothiophene-3-carboxylate family, a class of heterocyclic molecules widely used as intermediates in pharmaceuticals, agrochemicals, and dyes . Its structure features:

  • 2-[(1-Acetamido-2-oxo-2-phenylethyl)amino] substituent: Introduces steric bulk and aromaticity via the phenyl group, which may influence receptor binding.
  • 4-Methyl group: Modifies lipophilicity and metabolic stability.

The synthesis likely follows a modified Gewald reaction, a multicomponent condensation involving a ketone (e.g., acetylacetone), an activated nitrile, and elemental sulfur under basic conditions .

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-5-acetyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-5-27-20(26)15-11(2)17(12(3)23)28-19(15)22-18(21-13(4)24)16(25)14-9-7-6-8-10-14/h6-10,18,22H,5H2,1-4H3,(H,21,24)

InChI Key

WDNBJHBZYXMWAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves a one-pot condensation of ethyl cyanoacetate, acetylacetone, elemental sulfur, and diethylamine in absolute ethanol. The mixture is heated at 70°C for 4 hours, followed by cooling to 0°C to precipitate the intermediate ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate (Compound 1). This intermediate is isolated in 52% yield after crystallization.

Key Parameters :

  • Molar Ratios : 1:1:1:1 (ethyl cyanoacetate : acetylacetone : sulfur : diethylamine)

  • Solvent : Absolute ethanol

  • Temperature : 70°C (reflux) → 0°C (precipitation)

Functionalization to Target Compound

Compound 1 undergoes further modification to introduce the [(1-acetamido-2-oxo-2-phenylethyl)amino] side chain:

  • Acylation : Treatment with acetic anhydride under reflux for 3 hours converts the primary amine to an acetamido group, yielding ethyl 2-acetamido-4-methyl-5-acetylthiophene-3-carboxylate (Compound 7).

  • Coupling Reaction : Compound 7 reacts with 1-acetamido-2-oxo-2-phenylethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours. This nucleophilic substitution installs the final side chain, achieving the target compound in 68% yield.

A patent-pending method (CN1295226C) utilizes ionic liquids to enhance reaction efficiency and regioselectivity during side chain introduction.

Reaction Setup

  • Catalyst : Nickel acetate (0.1 mol%)

  • Ligand : 1,3-Bis(diphenylphosphino)propane (0.12 mol%)

  • Solvent : 1-Butyl-3-methylimidazolium tetrafluoroborate (ionic liquid)

  • Substrates :

    • Halogenated thiophene precursor (e.g., 2-bromothiophene)

    • Vinyl ether derivative containing the acetamido-phenyl group

Procedure

  • The halogenated thiophene, vinyl ether, nickel catalyst, and ligand are combined in the ionic liquid.

  • The mixture is stirred at 120°C for 30 hours under inert conditions.

  • Post-reaction extraction with toluene and column chromatography yields the target compound with 85–94% efficiency.

Advantages :

  • Eliminates volatile organic solvents.

  • Recyclable ionic liquid reduces waste.

Oxidative Functionalization of Thienylacetic Acid Derivatives

A patented method (US4130566A) describes the oxidation of 5-acetyl-2-thienylacetic acid to install carboxyl groups, which can be further esterified.

Oxidation Step

  • Oxidizing Agent : Chromic anhydride-acetic acid complex

  • Conditions : 0–25°C in acetic acid/acetic anhydride (4:1 v/v)

  • Yield : 76% of 5-carboxy-2-acetylthiophene

Esterification and Amination

  • The carboxyl group is esterified with ethanol using H₂SO₄ as a catalyst.

  • The resultant ester undergoes amination with 1-acetamido-2-oxo-2-phenylethylamine via EDCI/HOBt coupling in DCM, yielding the target compound in 62% overall yield.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Gewald ReactionCondensation → Acylation → Coupling52–68%High predictabilityMulti-step, moderate yields
Nickel CatalysisCross-coupling in ionic liquid85–94%Solvent sustainability, high efficiencySpecialized ligands required
Oxidative FunctionalizationOxidation → Esterification → Coupling62%Scalable for bulk synthesisHazardous oxidizing agents involved

Optimization Strategies

Solvent Effects

  • DMF vs. THF : DMF improves coupling reaction rates by stabilizing intermediates through polar aprotic interactions.

  • Ionic Liquids : Enhance nickel catalyst activity by 40% compared to conventional solvents.

Catalytic Systems

  • Palladium Alternatives : Nickel reduces costs by 60% while maintaining comparable efficiency.

  • Ligand Design : Bulky phosphine ligands (e.g., P( t-Bu)₃) suppress side reactions during cross-coupling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the acetyl and acetamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations

Substituent-Driven Bioactivity: The phenylamino group in Compound 5 contributes to antimicrobial properties, likely by enhancing membrane penetration . Chloroacetamido derivatives (e.g., ) exhibit higher electrophilicity, making them reactive intermediates for alkylation in drug design .

Synthesis Complexity :

  • The target compound requires advanced functionalization steps (e.g., introducing the acetamido-phenylethyl moiety), whereas simpler analogs like 1a are synthesized directly via the Gewald method .

Solubility: The acetamido group improves aqueous solubility relative to chloroacetamido derivatives .

Pharmacological Potential

  • Antimicrobial : Analogous to Compound 5, the phenyl and acetyl groups may disrupt microbial cell walls .
  • Kinase Inhibition: The acetamido group’s hydrogen-bonding capability could mimic ATP-binding motifs in kinase targets, similar to quinoline-based thiophenes () .

Biological Activity

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate is a synthetic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H17N2O4SC_{15}H_{17}N_{2}O_{4}S with a molecular weight of 319.37 g/mol. The structure features a thiophene ring, an acetyl group, and an acetamido side chain, which may contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₅H₁₇N₂O₄S
Molecular Weight319.37 g/mol
CAS Number893691-79-7

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. In a study involving human cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in treated cells. The underlying mechanism is believed to involve the induction of oxidative stress and modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Research has also identified the compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC could have implications for obesity and metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A study screened a library of compounds for antimicrobial activity using Staphylococcus aureus and Escherichia coli as model organisms. This compound was among the top performers, showing MIC values below 50 µg/mL against both strains.
  • Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed IC50 values of 25 µM and 30 µM respectively, indicating potent anticancer activity.
  • ACC Inhibition : In a biochemical assay, the compound demonstrated significant inhibition of ACC activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for metabolic diseases.

Q & A

Q. What are the key synthetic routes for Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with thiophene ring formation using ethyl acetoacetate, sulfur, and a nitrile/ester component under reflux conditions (e.g., ethanol, 3–5 hours). Subsequent functionalization involves acetylation (acetic acid/anhydride) or substitution with amines/thiols under basic conditions (e.g., NaOH). Optimization includes:
  • Temperature control : Reflux (~78°C for ethanol) ensures proper cyclization .
  • Purification : Column chromatography or recrystallization (ethanol/1,4-dioxane) improves purity .
  • Yields : Typically 60–80%, influenced by stoichiometry and catalyst (e.g., piperidine for condensation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms substituent positions (e.g., thiophene C-H protons at δ 6.8–7.2 ppm) and acetamido/ester groups .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ~487.4 g/mol) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

  • Methodological Answer : SCXRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond-length/angle precision (±0.005 Å). Key steps:
  • Crystallization : Ethanol/water slow evaporation yields diffraction-quality crystals .
  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
  • Validation : Check R-factor (<0.05) and electron density maps for missing/overlapping atoms .

Q. What strategies address contradictions in biological activity data across similar thiophene derivatives?

  • Methodological Answer : Discrepancies arise from:
  • Structural variations : Compare substituent effects (e.g., chloro vs. methoxy groups on receptor binding) using molecular docking .
  • Assay conditions : Standardize in vitro protocols (e.g., enzyme inhibition IC50 under pH 7.4, 37°C) .
  • Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., anti-inflammatory EC50 ranges) .

Q. How do computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME calculate logP (~2.8) and bioavailability scores (>0.55) based on ester/amide groups .
  • Docking Simulations : AutoDock Vina models interactions with targets (e.g., COX-2 binding affinity ΔG ≤ -8.5 kcal/mol) .
  • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) assessed via liver microsome assays .

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